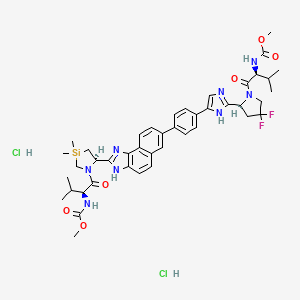

![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-49-1](/img/structure/B609167.png)

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile

Descripción general

Descripción

ML399 es una sonda de segunda generación optimizada para inhibir la interacción entre las proteínas menin y leucemia de linaje mixto (MLL). Este compuesto se desarrolló para superar las limitaciones de la sonda de primera generación, ML227, que exhibía inestabilidad metabólica, potencia reducida y actividad farmacológica indeseable . ML399 se diseñó utilizando un enfoque basado en la estructura para mejorar su utilidad en estudios mecanísticos in vivo .

Métodos De Preparación

La síntesis de ML399 implica varios pasos, comenzando con la identificación de clases químicas a través de la detección por la Red de Producción de Sondas de la Biblioteca Molecular (MLPCN). El proceso incluye el uso de piperidinas, que fueron instrumentales en la generación de la sonda de primera generación . Las rutas sintéticas exactas y las condiciones de reacción para ML399 son propietarias y no se divulgan públicamente. Se sabe que se empleó el enfoque de diseño basado en la estructura para optimizar las propiedades del compuesto .

Análisis De Reacciones Químicas

ML399 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

ML399 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una sonda para estudiar la interacción entre las proteínas menin y leucemia de linaje mixto.

Biología: Ayuda a comprender las vías biológicas involucradas en la leucemia.

Medicina: Se utiliza en el desarrollo de estrategias terapéuticas para el tratamiento de la leucemia.

Industria: Se emplea en la producción de productos químicos de investigación y sondas para estudios científicos

Mecanismo De Acción

ML399 ejerce sus efectos inhibiendo la interacción entre las proteínas menin y leucemia de linaje mixto. Esta inhibición interrumpe las vías moleculares involucradas en el desarrollo y la progresión de la leucemia. El compuesto demuestra efectos fuertes y selectivos en las células leucémicas, lo que valida su mecanismo de acción específico .

Comparación Con Compuestos Similares

ML399 se compara con otros compuestos similares, como ML227, que fue la sonda de primera generación. ML399 es único debido a su estabilidad metabólica mejorada, mayor potencia y actividad farmacológica mejorada. Otros compuestos similares incluyen varios derivados de piperidina que se identificaron durante el proceso de detección .

Propiedades

Número CAS |

1560968-49-1 |

|---|---|

Fórmula molecular |

C27H28FN3O2 |

Peso molecular |

445.53 |

Nombre IUPAC |

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |

InChI |

InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |

Clave InChI |

YLADDJNCJBCBJE-HHHXNRCGSA-N |

SMILES |

C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)